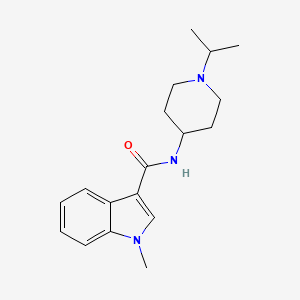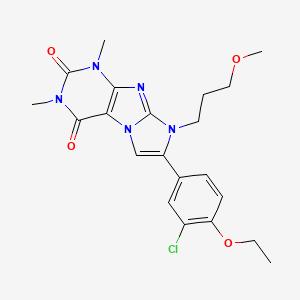
N-methyl-N-phenyl-2-piperidin-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-phenyl-2-piperidin-1-ylacetamide, also known as MPAA, is a synthetic compound that belongs to the class of piperidine derivatives. MPAA has been extensively studied for its potential application in the field of medicinal chemistry, particularly as an analgesic and anesthetic agent.
Mechanism of Action
The exact mechanism of action of N-methyl-N-phenyl-2-piperidin-1-ylacetamide is not fully understood, but it has been suggested that this compound may act through the modulation of the mu-opioid receptor. This compound has been shown to bind to the mu-opioid receptor with high affinity, and it has been suggested that this binding may result in the activation of downstream signaling pathways that are involved in the modulation of pain.
Biochemical and Physiological Effects
This compound has been shown to have potent analgesic effects in animal models of acute and chronic pain. This compound has also been shown to have anesthetic effects, and it has been suggested that this may be due to the modulation of ion channels that are involved in the regulation of neuronal excitability. This compound has also been shown to have cardiovascular effects, including a decrease in blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-methyl-N-phenyl-2-piperidin-1-ylacetamide in lab experiments is its potent analgesic and anesthetic effects. This compound has also been shown to have a rapid onset of action and a short duration of effect, which makes it an attractive candidate for use in surgical procedures. However, one of the limitations of using this compound in lab experiments is its potential for toxicity, particularly at high doses. This compound has also been shown to have cardiovascular effects, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the study of N-methyl-N-phenyl-2-piperidin-1-ylacetamide. One area of research could be the development of more potent and selective analogs of this compound that have fewer side effects. Another area of research could be the investigation of the mechanism of action of this compound, particularly with regard to its effects on ion channels and downstream signaling pathways. Finally, the potential clinical application of this compound as an analgesic and anesthetic agent could be explored further, particularly in the context of surgical procedures.
Synthesis Methods
The synthesis of N-methyl-N-phenyl-2-piperidin-1-ylacetamide involves the reaction between N-methylpiperidine and phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, N-methyl-N-phenyl-2-chloroacetamide, which is then treated with sodium azide to yield this compound. The overall yield of this synthesis method is about 50%, and the purity of the final product can be improved by recrystallization.
Scientific Research Applications
N-methyl-N-phenyl-2-piperidin-1-ylacetamide has been studied for its potential application in the field of medicinal chemistry, particularly as an analgesic and anesthetic agent. This compound has been shown to have potent analgesic effects in animal models of acute and chronic pain, and it has been suggested that this compound may act through the modulation of the mu-opioid receptor. This compound has also been studied as an anesthetic agent, and it has been shown to have a rapid onset of action and a short duration of effect.
properties
IUPAC Name |
N-methyl-N-phenyl-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-15(13-8-4-2-5-9-13)14(17)12-16-10-6-3-7-11-16/h2,4-5,8-9H,3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOORQKAGIKJSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-methyl-N-(1-methylpiperidin-4-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501114.png)
![N-[(2-fluorophenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7501127.png)




![N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501186.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B7501191.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B7501194.png)


![3-methyl-1-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7501206.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7501211.png)